9-[2-(Hydroxypropyl-d6] Adenine
Description
Significance of Deuterium (B1214612) Labeling in Advanced Molecular and Analytical Studies
Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable label in biochemical research. researchgate.net Its introduction into a molecule can have a significant impact on its metabolic fate, a phenomenon known as the kinetic isotope effect. This effect can be harnessed to improve a drug's pharmacokinetic profile by slowing down its metabolism. nih.gov
Furthermore, deuterium-labeled compounds are extensively used as internal standards in mass spectrometry-based quantitative analysis. clearsynth.com Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be easily distinguished by a mass spectrometer. nih.gov This allows for precise and accurate quantification of the target analyte, even in complex biological matrices where other compounds might interfere with the measurement. clearsynth.com The use of deuterium labeling simplifies sample preparation and can accelerate analytical processes. nih.gov
Overview of Deuterated Nucleosides and Nucleotides as Research Probes
Deuterated nucleosides and nucleotides, which are the building blocks of DNA and RNA, are crucial tools for studying nucleic acid chemistry and metabolism. nih.gov By selectively incorporating deuterium at specific positions within the nucleoside structure, researchers can investigate the mechanisms of enzymatic reactions, the conformational dynamics of DNA and RNA, and the pathways of nucleic acid biosynthesis and degradation. nih.govlbl.gov
These labeled molecules are instrumental in a variety of advanced research applications. For instance, they are used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to probe the structure and function of nucleic acids with high precision. nih.govacs.org The ability to synthesize nucleosides and nucleotides with specific deuterium labeling patterns has opened up new avenues for understanding fundamental biological processes at the molecular level. acs.org
Rationale for the Specific Deuteration Pattern in 9-[2-(Hydroxypropyl-d6] Adenine (B156593)
The compound 9-[2-(Hydroxypropyl-d6] Adenine is a deuterated analog of (R)-9-(2-Hydroxypropyl)adenine, a key intermediate in the synthesis of certain antiviral drugs. google.comgoogle.com The "d6" designation indicates that six hydrogen atoms in the hydroxypropyl group have been replaced with deuterium atoms.
The specific placement of deuterium atoms in the hydroxypropyl moiety serves a critical purpose in its application as an internal standard for quantitative analysis. This extensive deuteration ensures a significant mass shift from the unlabeled analyte, which is essential for preventing spectral overlap and ensuring accurate quantification in mass spectrometry-based assays. cdnsciencepub.com By labeling the metabolically susceptible part of the molecule, researchers can also use it to study the metabolic fate of the parent compound with greater clarity. chemicalsknowledgehub.com The stability of the deuterium labels at these positions prevents back-exchange with hydrogen from the surrounding environment, a crucial factor for the reliability of analytical methods. cdnsciencepub.com
Table 1: Properties of this compound and its Non-Labeled Analog
| Property | This compound | (R)-9-(2-Hydroxypropyl)adenine |
|---|---|---|
| Molecular Formula | C₈H₅D₆N₅O | C₈H₁₁N₅O nih.govsigmaaldrich.com |
| Molecular Weight | 199.25 g/mol (approx.) | 193.21 g/mol nih.govsigmaaldrich.com |
| CAS Number | Not widely available | 14047-28-0 nih.govfishersci.ca |
| Primary Use | Internal standard in analytical chemistry | Intermediate in pharmaceutical synthesis google.comgoogle.com |
| Key Feature | Deuterium-labeled hydroxypropyl group | --- |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (R)-9-(2-Hydroxypropyl)adenine |
| Deuterium |
| (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine |
| 9-[(R)-2-(Phosphonomethoxy)propyl]adenine monohydrate |
| (S)-9-(2-hydroxypropyl)adenine |
| (R)-(+)-9-(2-hydroxypropyl) adenine |
| 6-chloro-9-(acetonyl)purine |
| (R)-(+)-6-chloro-9-(2-hydroxypropyl)purine |
| Tenofovir disoproxil fumarate |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1/i1D3,2D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYTEBKXLVLMY-BWBMVNDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C([2H])([2H])[2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Isotopic Incorporation Methodologies for 9 2 Hydroxypropyl D6 Adenine
Strategies for Deuterium (B1214612) Introduction at the Hydroxypropyl Moiety
The key step in synthesizing 9-[2-(Hydroxypropyl-d6] Adenine (B156593) is the introduction of six deuterium atoms onto the hydroxypropyl group. Several strategies can be employed to achieve this selective isotopic labeling.
One common and effective method involves the reduction of a suitable precursor containing a ketone or an ester functional group with a powerful deuterated reducing agent. For instance, the reduction of a keto-precursor using reagents like Lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms at specific positions. nih.gov This method is advantageous for achieving high levels of deuterium incorporation.
Another strategy is the use of hydrogen-deuterium (H-D) exchange reactions. This can be accomplished by treating a precursor molecule with a deuterium source, such as deuterated water (D₂O), often under acidic or basic conditions or with a metal catalyst. nih.gov For the hydroxypropyl moiety, this could involve the exchange of protons on carbon atoms adjacent to a carbonyl group.
Enzymatic approaches offer high stereoselectivity for deuterium incorporation. A ketoreductase enzyme, for example, can be used for the stereospecific reduction of a ketone precursor, leading to a chiral deuterated alcohol. researchgate.net This biological method can be instrumental in producing specific enantiomers of the deuterated compound. researchgate.net
| Strategy | Deuterium Source | Key Features | Reference |
| Chemical Reduction | Lithium aluminum deuteride (LiAlD₄) | High deuterium incorporation efficiency. | nih.gov |
| H-D Exchange | Deuterated water (D₂O), Deuterated solvents | Can be catalyzed by acid, base, or metals. | nih.gov |
| Enzymatic Reduction | Ketoreductase enzymes | High stereoselectivity, produces specific enantiomers. | researchgate.net |
| Catalytic Deuteration | Platinum group metals | Effective for direct multi-deuteration of various compounds. | epj-conferences.org |
Precursor Compounds and Reaction Pathways for Adenine Nucleotide Derivatization
The synthesis of 9-[2-(Hydroxypropyl-d6] Adenine involves the coupling of the adenine base with the pre-synthesized deuterated hydroxypropyl side chain. A common pathway is the alkylation of adenine at the N9 position.
A widely used method involves the reaction of adenine with a deuterated propylene (B89431) carbonate or a similar three-carbon electrophile. chemicalbook.comresearchgate.net For example, the condensation of adenine with (R)-propylene carbonate is a known route to synthesize the non-deuterated analogue. chemicalbook.comresearchgate.net To produce the deuterated version, one would start with a fully deuterated propylene oxide or propylene carbonate.
The reaction typically proceeds by nucleophilic attack from the N9 nitrogen of adenine on the electrophilic carbon of the deuterated propylene derivative. This reaction is often carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com
Illustrative Reaction Scheme:
Step 1: Synthesis of Deuterated Side-Chain Precursor: A suitable starting material, such as a deuterated acetone (B3395972) or acrolein, is used to construct the three-carbon hydroxypropyl-d6 moiety. This may involve multiple steps of reduction and functional group manipulation using deuterated reagents.
Step 2: Alkylation of Adenine: Adenine is reacted with the activated deuterated side-chain precursor (e.g., deuterated propylene oxide or a tosylated derivative of deuterated propanol). The reaction conditions are optimized to favor alkylation at the N9 position.
| Precursor for Adenine | Precursor for Hydroxypropyl-d6 Moiety | Reaction Type | Typical Solvent |
| Adenine | Deuterated Propylene Carbonate/Oxide | N-Alkylation / Condensation | N,N-Dimethylformamide (DMF) |
| 6-Chloropurine | Deuterated 2-hydroxypropyl tosylate | Nucleophilic Substitution | Polar aprotic solvents |
Purification and Isolation Techniques for Isotopic Purity
After the synthesis, the crude product contains the desired deuterated compound along with unreacted starting materials, by-products, and potentially molecules with incomplete deuterium incorporation. Therefore, rigorous purification is essential to achieve high isotopic and chemical purity. nih.gov
Several chromatographic techniques are highly effective for the purification of nucleoside analogs. nih.govbohrium.com
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating compounds with high resolution. Reverse-phase HPLC is commonly used for the purification of polar compounds like nucleoside analogs. nih.gov
Column Chromatography: Gravity or flash column chromatography using silica (B1680970) gel or other stationary phases is a standard method for purifying organic compounds on a larger scale. nih.gov
Crystallization: If the final product is a solid, crystallization can be an effective method for purification, as it can selectively isolate the desired compound, leaving impurities in the solution. nih.gov
The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Often, a combination of these techniques is employed to achieve the desired purity. nih.govbohrium.com
Analytical Verification of Deuterium Enrichment and Positional Specificity
To confirm the successful synthesis of this compound, it is imperative to verify the molecular structure, the level of deuterium incorporation (isotopic enrichment), and the specific positions of the deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary analytical tools for this purpose.
NMR spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds. nih.gov
¹H NMR (Proton NMR): In ¹H NMR, the incorporation of deuterium results in the disappearance or significant reduction of the corresponding proton signal. The percentage of deuterium incorporation can be calculated by comparing the integral of the residual proton signal at the labeled position to the integral of a signal from an unlabeled position in the molecule. rsc.org
²H NMR (Deuterium NMR): For highly deuterated compounds, where the residual proton signals are very weak, ²H NMR is a more direct and sensitive technique. sigmaaldrich.com It directly observes the deuterium nuclei, providing information about their chemical environment and confirming their presence at the expected positions. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, which aids in spectral interpretation. sigmaaldrich.com
| NMR Technique | Information Obtained | Key Advantage |
| ¹H NMR | Confirms absence of protons at labeled sites; allows calculation of deuterium incorporation. epj-conferences.orgrsc.org | Widely available; straightforward integration analysis. |
| ²H NMR | Directly observes deuterium signals; confirms position and chemical environment. epj-conferences.orgsigmaaldrich.com | High sensitivity for highly enriched compounds; clean spectrum without proton signals. sigmaaldrich.com |
| ¹³C NMR | Shows changes in splitting patterns (e.g., triplets for -CD₂-) due to C-D coupling. rsc.org | Provides information about the carbon skeleton and confirms deuteration at adjacent carbons. |
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the synthesized molecule, allowing for the confirmation of its elemental composition.
Advanced Analytical Applications of 9 2 Hydroxypropyl D6 Adenine in Research
Utilization in Quantitative Bioanalytical Assays via Mass Spectrometry
The quantification of small molecules in complex biological matrices, such as plasma, urine, or tissue homogenates, presents significant analytical challenges. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity, selectivity, and throughput. texilajournal.com In this context, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification. clearsynth.com 9-[2-(Hydroxypropyl-d6] Adenine (B156593) is an ideal internal standard for the quantification of its non-labeled counterpart, 9-(2-Hydroxypropyl)adenine (HPA), and other structurally related analytes.
Role as an Internal Standard in LC-MS/MS Methodologies
The fundamental principle behind the use of a stable isotope-labeled internal standard (SIL-IS) is its chemical and physical similarity to the analyte of interest. scispace.com 9-[2-(Hydroxypropyl-d6] Adenine shares nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies with the unlabeled HPA. nih.gov However, it is readily distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This mass difference allows for the simultaneous detection of both the analyte and the internal standard.
During sample preparation and analysis, any variations in sample handling, extraction efficiency, or instrument response will affect both the analyte and the SIL-IS to the same extent. texilajournal.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly reliable and reproducible quantitative results. clearsynth.com
For instance, in a typical LC-MS/MS method for the quantification of HPA in human plasma, a known amount of this compound is added to the plasma samples at the beginning of the sample preparation process. Following extraction and chromatographic separation, the compounds are detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high selectivity.
Illustrative MRM Transitions for HPA and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 9-(2-Hydroxypropyl)adenine (HPA) | 194.1 | 135.1 |
| This compound | 200.1 | 135.1 |
This table presents hypothetical yet representative mass transitions for the purpose of illustration.
Application in Calibration Curve Generation and Matrix Effects Assessment
Accurate quantification in bioanalytical methods relies on the generation of a reliable calibration curve. nih.gov this compound plays a pivotal role in this process. Calibration standards are prepared by spiking known concentrations of the analyte (HPA) into a blank biological matrix, along with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration to construct the calibration curve. researchgate.net This approach ensures that any variability in the analytical process is accounted for in the calibration model. lcms.cz
Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting components from the biological matrix, are a significant concern in LC-MS/MS bioanalysis. nih.govtandfonline.com The use of a SIL-IS like this compound is the most effective way to compensate for matrix effects. waters.com Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. researchgate.net Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of significant ion suppression or enhancement, ensuring the accuracy of the measurement. nih.gov
To assess the extent of matrix effects during method validation, the response of the analyte in a post-extraction spiked matrix sample is compared to its response in a neat solution. A similar assessment is performed for the internal standard. The internal standard-normalized matrix factor is then calculated to confirm that the SIL-IS effectively compensates for any observed matrix effects. nih.gov
Example of a Calibration Curve Data for HPA using this compound as Internal Standard
| HPA Conc. (ng/mL) | HPA Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 1,520 | 50,100 | 0.030 |
| 5.0 | 7,650 | 50,500 | 0.151 |
| 25.0 | 38,200 | 49,800 | 0.767 |
| 100.0 | 155,000 | 50,200 | 3.088 |
| 500.0 | 780,000 | 49,900 | 15.631 |
| 1000.0 | 1,550,000 | 50,300 | 30.815 |
This table contains hypothetical data to illustrate a typical calibration curve.
Contribution to Mechanistic Elucidation through Kinetic Isotope Effect (KIE) Studies
The substitution of a lighter isotope with a heavier one, such as hydrogen with deuterium (B1214612), can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms, particularly for identifying rate-determining steps and elucidating the structure of transition states. wikipedia.org this compound, with its deuterium-labeled propyl group, can be utilized in KIE studies to probe the mechanisms of enzymes that metabolize HPA or related adenine nucleotide substrates.
Investigation of Reaction Pathways and Rate-Determining Steps
The magnitude of the KIE is dependent on the extent to which the bond to the isotope is broken or formed in the rate-determining step of the reaction. A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-limiting step. A secondary KIE occurs when the labeled atom is not directly involved in bond breaking or formation but is located at a position that undergoes a change in hybridization or bonding environment during the reaction. wikipedia.org
By comparing the reaction rates of HPA and this compound, researchers can determine if the C-H bonds on the propyl group are involved in the rate-determining step of a particular metabolic transformation. For example, if an enzyme catalyzes the oxidation of the hydroxyl group on the propyl chain, a significant primary KIE would be expected if the C-H bond at the secondary carbon is broken in the rate-limiting step. nih.gov
Hypothetical Kinetic Data for an Enzymatic Reaction of HPA and its Deuterated Analog
| Substrate | Initial Velocity (μM/min) | KIE (kH/kD) |
|---|---|---|
| 9-(2-Hydroxypropyl)adenine | 10.5 | \multirow{2}{*}{2.5} |
| This compound | 4.2 |
This table presents hypothetical kinetic data to illustrate the calculation of a KIE.
Examination of Enzyme Mechanisms Involving Adenine Nucleotide Substrates
The principles of KIE can be extended to study the mechanisms of a wide range of enzymes that interact with adenine nucleotides. nih.gov While this compound itself may not be a direct substrate for all such enzymes, the insights gained from its use can be extrapolated to understand the processing of endogenous substrates. For instance, studies with deuterated nucleoside analogs have been instrumental in elucidating the mechanisms of RNA-modifying enzymes. nih.gov
By synthesizing a series of specifically deuterated analogs of HPA, it is possible to probe different steps in an enzymatic cascade. For example, deuterium substitution at different positions on the propyl chain could help to distinguish between different potential oxidation or conjugation sites. Such studies provide invaluable information about the enzyme's active site geometry and the nature of the transition state. nih.gov
Spectroscopic Investigations using Deuterium as a Probe
The presence of deuterium in this compound also makes it a valuable tool for spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium (²H) has a different nuclear spin and magnetic moment compared to protium (B1232500) (¹H), which gives rise to distinct NMR properties. youtube.com
Deuterium NMR can provide detailed information about molecular dynamics, such as the rotational motion of the deuterated methyl and methylene (B1212753) groups in the propyl side chain. cdnsciencepub.comacs.org Changes in the deuterium NMR lineshape as a function of temperature can be analyzed to determine the rates and activation energies of these motions. This information can be used to understand the conformational flexibility of the molecule in solution or in a protein-bound state.
Furthermore, in ¹H NMR spectroscopy, the replacement of protons with deuterons leads to the disappearance of the corresponding signals from the spectrum. This can be a useful strategy for simplifying complex spectra and aiding in the assignment of other proton resonances. quora.com The deuterium isotope effect can also induce small changes in the chemical shifts of nearby ¹H or ¹³C nuclei, which can provide subtle structural and electronic information. benthamdirect.com
Enhanced Resolution in NMR Spectroscopy for Structural and Conformational Studies
The strategic replacement of hydrogen atoms with deuterium is a powerful technique in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and aiding in structural elucidation. Deuterium has a different magnetic moment and resonance frequency than hydrogen, making the deuterated positions effectively "invisible" in standard ¹H NMR spectroscopy. This reduction in the number of proton signals can alleviate spectral overlap, a common challenge in the analysis of complex organic molecules, thereby enabling a more straightforward interpretation of the remaining proton resonances and their coupling patterns.
For a molecule like this compound, where the six hydrogen atoms on the hydroxypropyl side chain are replaced with deuterium, one would anticipate significant simplification of the ¹H NMR spectrum. This would allow for an unambiguous assignment of the protons on the adenine ring system and any remaining protons on the side chain. Such selective deuteration is invaluable for detailed conformational studies, as it can help in the precise measurement of nuclear Overhauser effects (NOEs) between specific protons, providing critical information about their spatial proximity and the three-dimensional structure of the molecule in solution.
Despite these theoretical advantages, a search of scientific databases yields no specific studies that have employed this compound for such NMR-based structural or conformational analysis. Therefore, no experimental data or detailed research findings can be presented.
Applications in Vibrational Spectroscopy for Molecular Dynamics Research
Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, provides insights into the bonding and structure of molecules by probing their characteristic vibrational modes. Isotopic substitution, particularly with deuterium, is a key tool in this field for assigning vibrational bands and studying molecular dynamics. The increased mass of deuterium compared to hydrogen leads to a predictable lowering of the vibrational frequency for modes involving the substituted atom (the C-D stretch appears at a lower wavenumber than the C-H stretch). This isotopic shift allows for the confident assignment of specific vibrational modes within the spectrum.
However, as with NMR spectroscopy, there is no published research that has specifically applied vibrational spectroscopy to this compound to investigate its molecular dynamics. The potential of this compound as a tool for such studies remains unexplored in the current scientific literature.
Data Tables
Due to the absence of specific research findings for this compound in the requested analytical applications, no data tables containing experimental results can be generated.
Biochemical and Biological Research Applications of 9 2 Hydroxypropyl D6 Adenine Non Clinical
Elucidation of Adenine (B156593) Nucleotide Metabolism in In Vitro Systems
The use of 9-[2-(Hydroxypropyl-d6] Adenine in in vitro systems, such as cell-free extracts and isolated enzyme preparations, offers a precise method for studying the intricacies of adenine nucleotide metabolism. The deuterium (B1214612) label allows for clear differentiation between the exogenous tracer and endogenous, non-labeled adenine compounds. acs.orgnih.gov
Cell-free extracts provide a simplified environment to study fundamental biochemical pathways. By introducing this compound, researchers can trace its incorporation into the adenine nucleotide pool via the purine (B94841) salvage pathway. This pathway recycles purine bases to form nucleotides. drugbank.com The key enzyme in this process is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine to adenosine (B11128) monophosphate (AMP).
In a hypothetical study, cell-free extracts could be incubated with this compound, and the formation of its metabolites could be monitored over time using mass spectrometry. The detection of deuterated AMP (AMP-d6) would confirm the activity of the salvage pathway. Furthermore, by comparing the rate of formation of AMP-d6 with that of unlabeled AMP from a non-deuterated precursor, the kinetic parameters of APRT can be determined.
Hypothetical Data Table: Tracing Adenine Salvage Pathway Activity
| Time (minutes) | Concentration of this compound (µM) | Concentration of AMP-d6 (µM) |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 10 | 72 | 28 |
| 20 | 55 | 45 |
This interactive table illustrates the expected conversion of the deuterated adenine analog to its corresponding monophosphate form in a cell-free extract over time, demonstrating the activity of the adenine salvage pathway.
The metabolic fate of adenine and its analogs is governed by a series of enzymatic reactions. This compound can be used to investigate the activity and specificity of enzymes involved in both the anabolic and catabolic pathways of adenine metabolism. For instance, the conversion of the parent compound to its phosphorylated forms or its degradation can be meticulously tracked.
One key degradation enzyme is adenosine deaminase, which converts adenosine to inosine. While this compound is not a direct substrate for this enzyme, its potential conversion to a substrate can be studied. The primary advantage of using a deuterated compound is the ability to observe the kinetic isotope effect. The heavier deuterium atoms can slow down the rate of reactions where a carbon-hydrogen bond is broken, providing insights into the reaction mechanism. copernicus.org
Hypothetical Data Table: Enzymatic Conversion Rates
| Enzyme | Substrate | Vmax (µmol/min/mg protein) | Km (µM) |
|---|---|---|---|
| Adenine Phosphoribosyltransferase | Adenine | 1.2 | 5.0 |
This interactive table presents hypothetical kinetic data for adenine phosphoribosyltransferase with both the natural substrate and its deuterated analog. The slightly lower Vmax for the deuterated compound could indicate a kinetic isotope effect.
Tracing of Adenine Nucleotide Biotransformation in Animal Models
Preclinical studies in animal models are crucial for understanding the in vivo behavior of a compound. The use of this compound allows for detailed pharmacokinetic and metabolic profiling.
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Following administration of this compound to a model organism, such as a rat or mouse, blood and tissue samples can be collected at various time points. Mass spectrometry can then be used to quantify the parent compound and its deuterated metabolites. nih.gov This approach provides clear data on the compound's half-life, clearance rate, and volume of distribution without interference from endogenous adenine. nih.gov
Deuteration can sometimes lead to altered pharmacokinetic properties due to the kinetic isotope effect on metabolic enzymes, potentially resulting in a longer half-life and reduced clearance compared to the non-deuterated counterpart. nih.gov
Hypothetical Data Table: Pharmacokinetic Parameters in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|
| 9-(2-Hydroxypropyl)adenine | 500 | 1.0 | 1500 | 2.5 |
This interactive table compares the hypothetical pharmacokinetic profiles of the non-deuterated and deuterated compounds in rats, illustrating a potential increase in exposure and half-life with the deuterated analog.
Stable isotope labeling is an effective method to determine the tissue distribution of a compound. acs.org After administering this compound, the concentration of the labeled compound and its metabolites can be measured in various organs and tissues. This helps to identify target tissues and potential sites of accumulation.
Clearance mechanisms, whether through hepatic metabolism or renal excretion, can also be elucidated. By analyzing urine and feces for the presence of the deuterated compound and its metabolites, the primary routes of elimination from the body can be determined.
Use as a Reference Compound in Preclinical Drug Discovery Research
In the landscape of preclinical drug discovery, the precision and accuracy of analytical methodologies are paramount. The journey of a potential drug candidate from initial screening to preclinical evaluation is underpinned by rigorous quantitative analysis. It is in this context that stable isotope-labeled compounds, such as this compound, serve an indispensable role as reference compounds. This deuterated analogue of 9-(2-Hydroxypropyl)adenine, a known impurity and metabolite of the antiviral drug Tenofovir, is crucial for ensuring the reliability of bioanalytical data. lgcstandards.comlgcstandards.com
The primary application of this compound in this domain is as an internal standard in chromatographic and mass spectrometric assays. nih.govyoutube.com The incorporation of deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference allows for its clear differentiation in mass spectrometry, while its similar physicochemical properties ensure it behaves almost identically during sample preparation and analysis, thus enabling accurate quantification of the target analyte. sigmaaldrich.com
Development of Assays for Nucleotide Analogues
The development of robust and sensitive assays for the quantification of nucleotide analogues and their metabolites in biological matrices is a cornerstone of preclinical research. This compound, also known as rac-Desphosphoryl Tenofovir-d6, plays a significant part in the development of such assays, particularly for Tenofovir and its related compounds. lgcstandards.com
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Their use is critical for correcting variations that can occur during sample extraction, handling, and analysis, thereby enhancing the accuracy and precision of the measurements. nih.govsigmaaldrich.com
In the development of an LC-MS/MS method for the simultaneous quantification of Tenofovir (TFV) and its active metabolite Tenofovir diphosphate (B83284) (TFVDP) in biological matrices, a deuterated standard (TFV-d6) was utilized. nih.gov While this specific study used TFV-d6, the principle extends to using this compound for the quantification of its non-labeled analogue, an impurity of Tenofovir. The method involved a clean-up step followed by protein precipitation, with the analytes separated using hydrophilic interaction liquid chromatography (HILIC). nih.gov The validation of this assay demonstrated high accuracy and precision, meeting regulatory guidelines. nih.gov
Another study focused on developing and validating an LC-MS/MS assay for Tenofovir and Tenofovir alafenamide (TAF) in human plasma and cerebrospinal fluid. nih.gov This research utilized 13C5-TFV and d5-TAF as internal standards. The samples underwent solid-phase extraction, and the analytes were separated using a polar-RP column with a gradient elution. The use of stable isotope-labeled internal standards was highlighted as a key factor in correcting for matrix effects, such as ion suppression or enhancement. nih.gov
The following table summarizes the key aspects of assay development where deuterated nucleotide analogue standards are employed:
| Parameter | Description | Relevance of Deuterated Standard |
| Analyte(s) | Tenofovir, Tenofovir diphosphate, Tenofovir alafenamide | The standard is a labeled version of the analyte or a closely related compound. |
| Internal Standard | Tenofovir-d6, 13C5-Tenofovir, d5-Tenofovir alafenamide | Co-elutes with the analyte and compensates for variability in sample processing and instrument response. |
| Sample Matrix | Whole blood, plasma, cerebrospinal fluid | The standard helps to mitigate matrix effects inherent in complex biological samples. |
| Extraction Method | Protein precipitation, Solid-phase extraction | The standard is added before extraction to account for any loss of analyte during this step. |
| Chromatography | HILIC, Reversed-Phase LC | The standard has similar chromatographic behavior to the analyte, ensuring co-elution. |
| Detection | Triple Quadrupole Mass Spectrometry (MS/MS) | The mass difference between the analyte and the standard allows for their simultaneous but distinct detection. |
Standardization of Analytical Methods for Related Compounds
The standardization of analytical methods is a critical process to ensure that results are consistent and comparable across different laboratories and studies. This compound, as a stable isotope-labeled reference material, is instrumental in this standardization process for analytical methods targeting Tenofovir and its impurities.
Analytical method validation is a formal process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes. Key validation parameters include linearity, accuracy, precision, and stability. The use of a deuterated internal standard like this compound is integral to achieving the stringent requirements for these parameters.
For instance, in the validation of an LC-MS/MS method for Tenofovir and its active metabolite, the accuracy was reported to be between 91.63% and 109.18%, with a precision (relative standard deviation) ranging from 2.48% to 14.08%. nih.gov Similarly, a method for Tenofovir and Tenofovir alafenamide showed intra- and inter-day accuracy and precision of less than 12%. nih.gov These levels of accuracy and precision are attainable in large part due to the use of stable isotope-labeled internal standards.
The table below presents typical validation parameters and results from studies utilizing deuterated standards for the analysis of nucleotide analogues, illustrating the role of these standards in method standardization.
| Validation Parameter | Tenofovir & Tenofovir Diphosphate Assay nih.gov | Tenofovir & Tenofovir Alafenamide Assay nih.gov |
| Linearity Range (ng/mL) | TFV: 0.25-250, TFVDP: 0.5-500 | Plasma: 0.5-500, CSF: 0.1-50 |
| Accuracy (% Bias) | 91.63 - 109.18% | < 12% |
| Precision (% RSD) | 2.48 - 14.08% | < 12% |
| Internal Standard Used | Tenofovir-d6 | 13C5-Tenofovir, d5-Tenofovir alafenamide |
The stability of the analytes in the biological matrix is another critical parameter assessed during method validation. Benchtop stability, freeze-thaw stability, and autosampler stability are evaluated to ensure that the concentration of the analyte does not change during sample storage and processing. The presence of a stable isotope-labeled internal standard helps to control for any potential degradation of the analyte during these stability tests. nih.gov
Q & A
Q. How can researchers optimize the synthesis of 9-[2-(Hydroxypropyl-d6)] Adenine to maximize deuterium incorporation while minimizing side reactions?
- Methodological Answer : Synthesis optimization requires using deuterated reagents (e.g., D₂O or deuterated propanol) during the hydroxypropyl-d6 group introduction. Phosphoramidite coupling reactions, as described for structurally related adenine derivatives, allow precise stereochemical control and high yields . Monitoring deuterium incorporation via ¹H/²H NMR or mass spectrometry (MS) ensures isotopic purity. Side reactions, such as hydrolysis of the phosphonate group, can be minimized by maintaining anhydrous conditions and low temperatures during critical steps .
Q. What analytical techniques are most effective for characterizing deuterium distribution and purity in 9-[2-(Hydroxypropyl-d6)] Adenine?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) confirms molecular weight and deuterium distribution. Quantitative ²H NMR spectroscopy at 400 MHz or higher resolves deuterium positional integrity, while liquid chromatography (LC)-UV coupled with tandem MS (LC-MS/MS) identifies impurities or non-deuterated byproducts . For stability testing, accelerated degradation studies under varying pH and temperature conditions (e.g., using phosphate buffers as in adenine derivative protocols) reveal susceptibility to hydrolysis .
Q. How should researchers design in vitro assays to evaluate the antiviral activity of 9-[2-(Hydroxypropyl-d6)] Adenine against retroviral enzymes?
- Methodological Answer : Kinetic assays using recombinant reverse transcriptase (RT) enzymes (e.g., HIV-1 RT) measure inhibition constants (Kᵢ) via fluorescence-based substrate competition. Cell-free assays with radiolabeled dNTPs quantify IC₅₀ values, while parallel cell-based assays (e.g., TZM-bl cells infected with pseudotyped HIV) determine EC₅₀ to assess cellular permeability and efficacy . Comparative analysis with non-deuterated analogs (e.g., Tenofovir) isolates isotope effects on potency .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the interaction between 9-[2-(Hydroxypropyl-d6)] Adenine and viral reverse transcriptase?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) using crystallographic structures of RT (PDB: 3KLF) model binding poses, with emphasis on hydrogen bonding between the hydroxypropyl-d6 group and conserved residues (e.g., Lys101, Tyr188). Molecular dynamics (MD) simulations (50–100 ns trajectories) assess deuterium’s impact on binding stability via root-mean-square fluctuation (RMSF) analysis. Free-energy perturbation (FEP) calculations quantify deuterium’s thermodynamic contribution to binding affinity .
Q. How should researchers resolve discrepancies in EC₅₀ values obtained from cell-free versus cell-based assays for 9-[2-(Hydroxypropyl-d6)] Adenine?
- Methodological Answer : Discrepancies often arise from differences in membrane permeability or intracellular metabolism. Validate cell-free assay conditions (e.g., pH, cofactors) against physiological parameters. Use LC-MS to quantify intracellular concentrations of the compound and its phosphorylated metabolites. Statistical tools like Bland-Altman analysis assess agreement between assays, while siRNA knockdown of cellular kinases (e.g., adenosine kinase) identifies metabolic bottlenecks .
Q. What structural modifications could enhance the metabolic stability of 9-[2-(Hydroxypropyl-d6)] Adenine without compromising antiviral efficacy?
- Methodological Answer : Introduce fluorine atoms at the C8 position of adenine to block oxidative metabolism, as seen in fluorinated nucleoside analogs. Deuterium’s kinetic isotope effect (KIE) at metabolically labile sites (e.g., C-H bonds near the hydroxypropyl group) further slows enzymatic degradation. Structure-activity relationship (SAR) studies comparing deuterated vs. non-deuterated derivatives in primary hepatocyte models quantify stability improvements .
Data Analysis and Contradiction Resolution
Q. How can researchers validate conflicting data on the isotope effect (KIE) of deuterium in 9-[2-(Hydroxypropyl-d6)] Adenine across enzymatic assays?
- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed enzyme concentrations, temperature). Use isotopically labeled substrates (e.g., ³H-dATP) to isolate kinetic parameters. Compare KIE values calculated via the Northrop method (KIE = (k_cat/K_M)_H / (k_cat/K_M)_D) across multiple enzyme batches. Cross-validate with computational models (e.g., QM/MM simulations) to distinguish primary vs. secondary isotope effects .
Q. What strategies mitigate batch-to-batch variability in deuterium labeling efficiency during large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR spectroscopy to monitor deuterium exchange in real time. Optimize reaction stoichiometry using design-of-experiment (DoE) approaches, focusing on solvent polarity (e.g., DMF vs. THF) and catalyst loading. Post-synthesis purification via preparative HPLC with deuterated mobile phases (e.g., D₂O-acetonitrile) ensures consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
